Cas no 143101-58-0 (3-ethoxy-1-(4-methylphenyl)prop-2-en-1-one)

3-ethoxy-1-(4-methylphenyl)prop-2-en-1-one 化学的及び物理的性質

名前と識別子

-

- 3-ethoxy-1-(4-methylphenyl)prop-2-en-1-one

- EN300-1126628

- 143101-58-0

-

- インチ: 1S/C12H14O2/c1-3-14-9-8-12(13)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3/b9-8+

- InChIKey: XTRCYNNJFNAZHA-CMDGGOBGSA-N

- ほほえんだ: O(/C=C/C(C1C=CC(C)=CC=1)=O)CC

計算された属性

- せいみつぶんしりょう: 190.099379685g/mol

- どういたいしつりょう: 190.099379685g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 200

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

3-ethoxy-1-(4-methylphenyl)prop-2-en-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1126628-10.0g |

3-ethoxy-1-(4-methylphenyl)prop-2-en-1-one |

143101-58-0 | 10g |

$3131.0 | 2023-06-09 | ||

| Enamine | EN300-1126628-10g |

3-ethoxy-1-(4-methylphenyl)prop-2-en-1-one |

143101-58-0 | 95% | 10g |

$1778.0 | 2023-10-26 | |

| Enamine | EN300-1126628-0.5g |

3-ethoxy-1-(4-methylphenyl)prop-2-en-1-one |

143101-58-0 | 95% | 0.5g |

$397.0 | 2023-10-26 | |

| Enamine | EN300-1126628-1.0g |

3-ethoxy-1-(4-methylphenyl)prop-2-en-1-one |

143101-58-0 | 1g |

$728.0 | 2023-06-09 | ||

| Enamine | EN300-1126628-1g |

3-ethoxy-1-(4-methylphenyl)prop-2-en-1-one |

143101-58-0 | 95% | 1g |

$414.0 | 2023-10-26 | |

| Enamine | EN300-1126628-0.25g |

3-ethoxy-1-(4-methylphenyl)prop-2-en-1-one |

143101-58-0 | 95% | 0.25g |

$381.0 | 2023-10-26 | |

| Enamine | EN300-1126628-2.5g |

3-ethoxy-1-(4-methylphenyl)prop-2-en-1-one |

143101-58-0 | 95% | 2.5g |

$810.0 | 2023-10-26 | |

| Enamine | EN300-1126628-0.1g |

3-ethoxy-1-(4-methylphenyl)prop-2-en-1-one |

143101-58-0 | 95% | 0.1g |

$364.0 | 2023-10-26 | |

| Enamine | EN300-1126628-5.0g |

3-ethoxy-1-(4-methylphenyl)prop-2-en-1-one |

143101-58-0 | 5g |

$2110.0 | 2023-06-09 | ||

| Enamine | EN300-1126628-0.05g |

3-ethoxy-1-(4-methylphenyl)prop-2-en-1-one |

143101-58-0 | 95% | 0.05g |

$348.0 | 2023-10-26 |

3-ethoxy-1-(4-methylphenyl)prop-2-en-1-one 関連文献

-

Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115

-

4. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

3-ethoxy-1-(4-methylphenyl)prop-2-en-1-oneに関する追加情報

Introduction to 3-ethoxy-1-(4-methylphenyl)prop-2-en-1-one (CAS No. 143101-58-0)

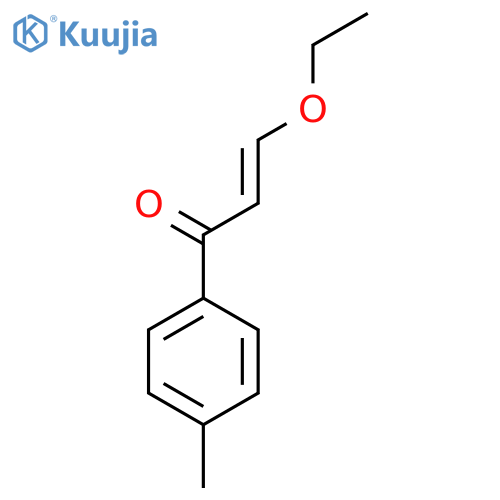

3-ethoxy-1-(4-methylphenyl)prop-2-en-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 143101-58-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring an ethoxy group and a conjugated system with a methyl-substituted phenyl ring, exhibits unique structural and functional properties that make it of considerable interest in synthetic chemistry and potential biological applications.

The structural framework of 3-ethoxy-1-(4-methylphenyl)prop-2-en-1-one consists of an α,β-unsaturated ketone moiety linked to an ethoxy substituent and a 4-methylphenyl group. This arrangement contributes to its reactivity, making it a valuable intermediate in various synthetic pathways. The presence of the unsaturated ketone allows for multiple reaction possibilities, including Michael additions, aldol condensations, and enolate-based transformations, which are widely utilized in medicinal chemistry for constructing more complex molecules.

In recent years, the compound has garnered attention due to its potential role in the development of novel pharmacological agents. The 4-methylphenyl group introduces a lipophilic character, which can enhance membrane permeability and bioavailability, while the ethoxy substituent may influence metabolic stability and interaction with biological targets. These features make 3-ethoxy-1-(4-methylphenyl)prop-2-en-1-one a promising candidate for further investigation in drug discovery.

Current research in the field of synthetic organic chemistry has highlighted the utility of 3-ethoxy-1-(4-methylphenyl)prop-2-en-1-one as a building block for more intricate scaffolds. For instance, studies have demonstrated its incorporation into heterocyclic systems, which are prevalent in many bioactive compounds. The ability to functionalize the α,β-unsaturated ketone at multiple positions allows for the creation of diverse derivatives with tailored properties. Such derivatives could exhibit enhanced binding affinity or selectivity toward specific biological receptors.

The pharmaceutical industry has shown particular interest in molecules that can modulate neurological pathways. The structural features of 3-ethoxy-1-(4-methylphenyl)prop-2-en-1-one suggest potential interactions with enzymes and receptors involved in neurotransmitter metabolism. Preliminary computational studies have indicated that derivatives of this compound may exhibit inhibitory effects on certain enzymes, making them candidates for treating neurological disorders such as anxiety or cognitive dysfunction.

Moreover, the synthesis of 3-ethoxy-1-(4-methylphenyl)prop-2-en-1-one itself presents an interesting challenge for chemists. Efficient synthetic routes have been developed that leverage catalytic methods to improve yield and reduce environmental impact. These advancements align with the growing emphasis on green chemistry principles in industrial applications. By optimizing reaction conditions and minimizing waste, researchers can produce this compound more sustainably while maintaining high purity standards.

The chemical reactivity of 3-ethoxy-1-(4-methylphenyl)prop-2-en-1-one also makes it valuable in material science applications beyond pharmaceuticals. Its ability to participate in cross-coupling reactions allows for the construction of polymers with unique properties. Such materials could find use in coatings, adhesives, or even advanced electronic components where specific molecular architectures are required.

In conclusion, 3-ethoxy-1-(4-methylphenyl)prop-2-en-1-one (CAS No. 143101-58-0) represents a versatile and multifaceted compound with significant implications across multiple scientific disciplines. Its structural features enable diverse synthetic applications, while its potential biological activity positions it as a key intermediate in drug development efforts. As research continues to uncover new methodologies for its synthesis and functionalization, this molecule is poised to play an increasingly important role in both academic and industrial settings.

143101-58-0 (3-ethoxy-1-(4-methylphenyl)prop-2-en-1-one) 関連製品

- 2171299-58-2((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidocyclobutane-1-carboxylic acid)

- 1181457-93-1(3-{5,7-Dimethylpyrazolo1,5-apyrimidin-2-yl}propan-1-amine Dihydrochloride)

- 2228571-63-7(methyl 5-(2-bromopropyl)-1-methyl-1H-pyrrole-2-carboxylate)

- 52583-26-3(3-O-Methyl-L-DOPA 4-Glucuronide)

- 2639378-31-5(rac-(3aR,7aS)-7a-fluoro-octahydro-1H-isoindole-3a-carboxylic acid)

- 2287299-81-2([3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]hydrazine)

- 1805267-31-5(2-Amino-5-bromo-4-(trifluoromethyl)benzenesulfonamide)

- 138134-19-7(1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile)

- 1393544-30-3(Ethyl (4-chloro-3-fluoropyridin-2-YL)acetate)

- 2138069-17-5(methyl({2-propoxybicyclo2.2.2octan-2-yl}methyl)amine)